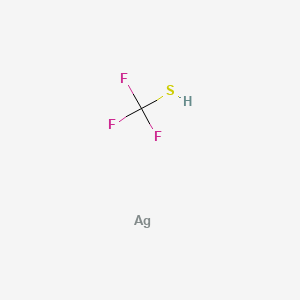

(Trifluoromethylthio) silver(I)

Description

Genesis of Trifluoromethylthiolating Reagents: A Historical Overview

The introduction of trifluoromethyl groups into organic compounds has been a subject of intense research for decades. wikipedia.org Early methods often involved harsh conditions and reagents that were not widely applicable. The development of so-called "shelf-stable" electrophilic trifluoromethylating reagents by researchers like Yagupolskii and Umemoto marked a significant advancement in the field. beilstein-journals.orgnih.gov These reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, provided more accessible routes to trifluoromethylated compounds. beilstein-journals.org The success of these systems paved the way for the exploration of other trifluoromethyl-containing functionalities, including the trifluoromethylthio group. The unique properties conferred by the -SCF₃ group, such as high lipophilicity and strong electron-withdrawing character, spurred the development of reagents capable of installing this moiety. unimi.it

Evolution of Silver-Mediated C-S Bond Formation Methodologies

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, with applications ranging from materials science to pharmaceuticals. rsc.orgresearchgate.netresearchgate.net Transition metal catalysis has played a crucial role in the evolution of C-S bond formation, offering milder and more efficient alternatives to classical methods. rsc.orgresearchgate.net Silver-mediated reactions, in particular, have shown great utility in a variety of transformations, including the formation of C-S bonds. acs.org Silver salts can act as catalysts or promoters in these reactions, often facilitating key steps such as oxidative addition and reductive elimination. acs.orgwechemglobal.com The unique affinity of silver for sulfur has been exploited in various synthetic strategies, laying the groundwork for the development of silver-based trifluoromethylthiolating agents.

Significance and Position of (Trifluoromethylthio)silver(I) within Modern Synthetic Chemistry and Catalysis

(Trifluoromethylthio)silver(I) holds a prominent position in modern synthetic chemistry as a reliable and versatile source of the trifluoromethylthio group. Its stability and reactivity profile make it a valuable tool for the synthesis of a wide range of trifluoromethylthiolated compounds. innospk.com The reagent is particularly important in the development of new pharmaceuticals and agrochemicals, where the introduction of the -SCF₃ group can lead to enhanced biological activity and improved physicochemical properties. unimi.itinnospk.com AgSCF₃ is utilized in various types of reactions, including nucleophilic, electrophilic, and radical trifluoromethylthiolations, highlighting its broad applicability.

The role of AgSCF₃ extends to catalysis, where it can be used in conjunction with other transition metals, such as palladium and nickel, to effect cross-coupling reactions. rsc.orgnih.gov In these catalytic cycles, AgSCF₃ often serves as the source of the -SCF₃ group, which is transferred to the target molecule.

Key Milestones in AgSCF₃ Research: From Discovery to Mechanistic Elucidation

The development of (Trifluoromethylthio)silver(I) as a practical reagent has been marked by several key milestones. Early work focused on the synthesis and basic reactivity of the compound. A significant advancement was the discovery that AgSCF₃, in combination with an iodide source, could generate a nucleophilic trifluoromethanethiolate species capable of reacting with activated aromatic halides. nih.gov

Subsequent research has expanded the scope of AgSCF₃ reactions to include a variety of substrates and reaction types. For instance, silver-mediated radical trifluoromethylthiolation of alkenes has been developed as a powerful method for the synthesis of complex molecules. rsc.org Mechanistic studies have been crucial in understanding the reactivity of AgSCF₃ and in designing new synthetic methods. rsc.orgresearchgate.net These studies have revealed that the reaction pathway can be influenced by factors such as the solvent, additives, and the nature of the substrate, and can proceed through inner-sphere electron transfer or involve the formation of radical intermediates. rsc.orgrsc.org

Recent advancements include the use of AgSCF₃ in electrochemical reactions, providing a novel and efficient way to generate the SCF₃ radical for trifluoromethylthiolation and cyclization reactions. acs.org

Interactive Data Table: Properties of (Trifluoromethylthio)silver(I)

| Property | Value |

| Chemical Formula | AgSCF₃ |

| Appearance | White to light-colored powder or crystal |

| Purity | >95% |

| Key Application | Trifluoromethylthiolating agent |

This data is based on general information from chemical suppliers and research articles. innospk.com

Interactive Data Table: Selected Applications of (Trifluoromethylthio)silver(I)

| Reaction Type | Substrate Class | Catalyst/Promoter | Significance | Reference |

| Nucleophilic Trifluoromethylthiolation | Activated Aryl Halides | KI or Bu₄NI | Provides a nucleophilic source of SCF₃⁻ for substitution reactions. | nih.gov |

| Radical Trifluoromethylthiolation | Activated Alkenes | Silver-mediation | Enables the formation of complex trifluoromethylthiolated products via radical pathways. | rsc.org |

| Dehydroxytrifluoromethylthiolation | Alcohols | Tetra-n-butylammonium iodide | Allows for the direct conversion of alcohols to trifluoromethylthioethers. | tcichemicals.com |

| Palladium-Catalyzed Cross-Coupling | Aryl Halides | Pd catalyst | Facilitates the synthesis of Ar-SCF₃ compounds under mild conditions. | tcichemicals.com |

| Nickel-Catalyzed Cross-Coupling | Aryl Chlorides | Ni catalyst | Enables the trifluoromethylthiolation of less reactive aryl chlorides. | rsc.org |

| Electrochemical Trifluoromethylthiolation | Alkynes | Electrochemical cell | Offers a persulfate-free method for generating SCF₃ radicals for cyclization reactions. | acs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;trifluoromethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPQZGWGYCARGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S.[Ag] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHAgF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00638049 | |

| Record name | Trifluoromethanethiol--silver (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-68-7 | |

| Record name | Methanethiol, silver(1+) salt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluoromethanethiol--silver (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Trifluoromethylthio Silver I

Direct Synthetic Routes and Optimization for Research Scale

The direct synthesis of (Trifluoromethylthio)silver(I) as a stable, isolable solid is fundamental for its use as a reagent. Research has focused on optimizing these routes for safety, scalability, and purity.

Metathesis Reactions Involving Silver(I) Salts and Trifluoromethylthiolate Sources

A primary and well-documented method for preparing (Trifluoromethylthio)silver(I) involves the reaction of a silver(I) salt with a source of the trifluoromethylthiolate anion. orgsyn.orgorgsyn.org A common industrial and laboratory-scale synthesis utilizes silver(I) fluoride (B91410) (AgF) and carbon disulfide (CS₂). orgsyn.orgorgsyn.org In this process, AgF reacts with CS₂ in a solvent like acetonitrile (B52724) under reflux conditions (e.g., 80 °C for 12 hours). orgsyn.orgorgsyn.org The reaction proceeds through a complex mechanism, ultimately yielding AgSCF₃. orgsyn.org Often, the product is isolated as an acetonitrile solvate complex, specifically 3AgSCF₃•CH₃CN, which presents as off-white fibers and is characterized as a stable precursor. orgsyn.org

Another approach involves using trifluoromethylthio esters as the source for the trifluoromethylthio group in reaction with silver fluoride, which aims to reduce costs and facilitate industrial production under mild conditions. google.com

While these methods produce AgSCF₃ directly, its subsequent reactivity can be significantly enhanced through salt metathesis-like interactions. The reaction of AgSCF₃ with inorganic iodides, such as potassium iodide (KI) or tetra-n-butylammonium iodide (TBAI), in acetonitrile generates a highly reactive nucleophilic source of the trifluoromethylthiolate. cmu.eduacs.orgnih.gov This mixture is capable of converting even activated haloaromatics (fluoro-, chloro-, bromo-, and iodo-) into their corresponding trifluoromethyl aryl sulfides under mild conditions. cmu.eduacs.org It is hypothesized that the iodide anion binds to AgSCF₃ to form an anionic "ate" complex, which increases the solubility and nucleophilicity of the trifluoromethylthiolate moiety. nih.gov

Table 1: Examples of Direct Synthesis and Reagent Activation

| Silver(I) Source | SCF₃ Source | Additive/Co-reagent | Solvent | Conditions | Product/Intermediate Formed | Reference(s) |

|---|---|---|---|---|---|---|

| Silver(I) Fluoride (AgF) | Carbon Disulfide (CS₂) | None | Acetonitrile | 80 °C, 12 h | 3AgSCF₃•CH₃CN | orgsyn.orgorgsyn.org |

| Silver(I) Fluoride (AgF) | Trifluoromethylthio ester | Not specified | Not specified | Room temperature | (Trifluoromethylthio)silver(I) | google.com |

| (Trifluoromethylthio)silver(I) | (Used as reagent) | Potassium Iodide (KI) | Acetonitrile | Room Temperature | Activated [SCF₃]⁻ source | cmu.edu |

Electrochemical Approaches to AgSCF₃ Synthesis

Electrochemical methods in the context of (Trifluoromethylthio)silver(I) are predominantly focused on its application rather than its synthesis. These techniques utilize AgSCF₃ as a stable and readily available precursor to generate the highly reactive trifluoromethylthio radical (•SCF₃) under controlled conditions, obviating the need for chemical oxidants. acs.orgacs.org This electrochemical strategy has been successfully applied to the trifluoromethylthiolation and cyclization of various organic substrates, such as N-arylacrylamides and alkynes, to produce SCF₃-containing oxindoles and spiro nih.govnih.govtrienones. acs.orgacs.orgnih.gov

The process typically involves an electrochemical cell where a constant current is applied. The reaction is believed to proceed via an inner-sphere electron transfer from AgSCF₃ to an electrode or a mediator, leading to the formation of the •SCF₃ radical. researchgate.net This approach is valued for its mild reaction conditions, high selectivity, and sustainability, as it replaces stoichiometric chemical oxidants with electricity. researchgate.netresearchgate.net

Ligand Exchange Methodologies for Functionalized AgSCF₃ Derivatives

(Trifluoromethylthio)silver(I) serves as an effective trifluoromethylthiolating agent in transition metal-catalyzed cross-coupling reactions through a process of ligand exchange or transmetalation. In these catalytic cycles, the SCF₃ group is transferred from the silver atom to the active metal catalyst, which then facilitates the formation of a new carbon-sulfur bond.

Palladium-catalyzed systems have been developed for the synthesis of aryl-SCF₃ compounds from aryl bromides. nih.gov These reactions often employ specialized dialkylbiarylphosphine ligands, such as BrettPhos or XPhos, which are effective in promoting the coupling of weak nucleophiles. nih.gov The proposed mechanism involves the transfer of the ⁻SCF₃ group from silver to a palladium(II) complex, followed by reductive elimination to form the desired product. nih.gov

Similarly, gold-catalyzed cross-coupling reactions have been reported for the trifluoromethylthiolation of aryl, alkenyl, and alkynyl halides. nih.gov Using a gold precatalyst like (MeDalphos)AuCl, AgSCF₃ acts as both the SCF₃ source and a co-catalyst activator, enabling the synthesis of a broad range of trifluoromethylthioethers with high yields. nih.gov

Table 2: Ligand Exchange Systems Utilizing AgSCF₃

| Catalytic Metal | Ligand | Substrate Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Palladium | BrettPhos, t-BuBrettPhos, XPhos | Aryl Bromides | Enables coupling of the weakly nucleophilic SCF₃ anion. | nih.gov |

Indirect and In-Situ Generation Methodologies for Mechanistic Studies

For many applications, especially in complex multi-step reactions or for probing reaction mechanisms, the controlled, in-situ generation of a reactive trifluoromethylthiolating species from AgSCF₃ or its precursors is a powerful strategy.

Generation of AgSCF₃ from Precursor Complexes

As previously noted, a common and stable form of (Trifluoromethylthio)silver(I) is its acetonitrile solvate, 3AgSCF₃•CH₃CN. orgsyn.org This well-characterized, crystalline solid serves as a reliable precursor that can be weighed and handled with greater ease than the unsolvated compound, releasing the active AgSCF₃ species upon dissolution in a reaction mixture. orgsyn.org

Furthermore, the reactivity of AgSCF₃ is often modulated by the addition of other salts, leading to the in-situ formation of more complex and reactive species. The combination of AgSCF₃ with iodide salts like KI or TBAI leads to the formation of complex anions. cmu.eduacs.org Following reaction with TBAI, crystals of Bu₄N[Ag₃I₄] have been isolated, indicating that the active reagent is not simply free AgSCF₃ but a metal-mediated complex. acs.orgnih.gov These observations are critical for mechanistic studies, as they demonstrate that the reaction environment can significantly alter the nature of the trifluoromethylthiolating agent. cmu.edu

Controlled Generation for Reaction Pathway Probing

The ability to generate different types of reactive SCF₃ species (radical, electrophilic, or nucleophilic) from a single, stable precursor like AgSCF₃ is invaluable for probing different reaction pathways.

Radical Generation: The trifluoromethylthio radical (•SCF₃) can be generated from AgSCF₃ under oxidative conditions. This is commonly achieved using a chemical oxidant such as potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈). rsc.orgunimi.it This method has been used to study radical-mediated cascade cyclization reactions. rsc.org The electrochemical methods discussed in section 2.1.2 also represent a highly controlled way to generate this radical species. acs.org

Electrophilic Generation: While AgSCF₃ itself is not a potent electrophilic source, it can be used to generate one in-situ. An organocatalytic asymmetric trifluoromethylthiolation was developed by generating an active electrophilic "SCF₃⁺" equivalent from the reaction of AgSCF₃ with trichloroisocyanuric acid. acs.org This one-pot strategy enabled the synthesis of enantiopure oxindoles, demonstrating controlled generation for a specific stereoselective pathway. acs.org

Nucleophilic Generation: As detailed in section 2.1.1, the reaction of AgSCF₃ with iodide salts like KI or TBAI provides a potent nucleophilic source of trifluoromethylthiolate. cmu.edu This system allows for nucleophilic aromatic substitution reactions on activated aromatic rings under mild conditions, providing a clear pathway for probing nucleophilic substitution mechanisms. cmu.eduacs.org

Table 3: Summary of In-Situ Generation Methods and Reactive Species

| Precursor | Co-reagent / Method | Reactive Species Generated | Application / Pathway Probed | Reference(s) |

|---|---|---|---|---|

| (Trifluoromethylthio)silver(I) | K₂S₂O₈ or Na₂S₂O₈ | Radical (•SCF₃) | Radical cascade cyclizations | rsc.orgunimi.it |

| (Trifluoromethylthio)silver(I) | Electrolysis | Radical (•SCF₃) | Radical cyclization/dearomatization | acs.orgacs.org |

| (Trifluoromethylthio)silver(I) | Trichloroisocyanuric acid | Electrophilic ([SCF₃]⁺) | Asymmetric electrophilic trifluoromethylthiolation | acs.org |

Mechanistic Investigations of AgSCF3 Formation Pathways

Understanding the mechanistic pathways involved in the formation of (Trifluoromethylthio)silver(I) is crucial for optimizing its synthesis and subsequent application. This involves detailed kinetic studies and the identification of critical steps that govern the reaction rate.

Kinetic Studies on Reaction Progression and Intermediates

While detailed kinetic studies on the formation of AgSCF3 are not extensively documented in peer-reviewed literature, significant insights can be drawn from the kinetic analysis of reactions where it is a key reactant. The reactivity of AgSCF3 is often modulated by additives, and the rate of these subsequent reactions provides a window into the behavior of the AgSCF3 species in solution.

A notable example is the reaction of AgSCF3 with potassium iodide (KI) or tetra-n-butylammonium iodide (Bu4NI) in acetonitrile, which generates a potent nucleophilic source of the trifluoromethanethiolate anion ([SCF3]⁻). nih.govcmu.edu Kinetic investigations have shown that the rate of trifluoromethylthiolation of haloaromatics using this system is highly dependent on the ratio of KI to AgSCF3. nih.gov For instance, both low and excessively high ratios of KI to AgSCF3 resulted in slower reaction rates and lower conversions. The reaction rates increased dramatically when the substrate/KI/AgSCF3 ratio was optimized, for example, at 1:2:2 or 1:5:5, suggesting a complex interplay of equilibria in solution rather than the simple formation of potassium trifluoromethanethiolate (KSCF3). nih.gov

Electrospray mass spectrometry has provided direct evidence for the formation of complex intermediates in these reactions. In a solution containing a 1:1 ratio of Bu4NI and AgSCF3, the complex anion [Ag(SCF3)I]⁻ was identified. cmu.edu This indicates that the reaction does not simply proceed through a direct salt metathesis to form an alkali metal trifluoromethanethiolate and a silver halide precipitate. cmu.edu The stability of these intermediates is also influenced by the choice of cation; solutions with Bu4NI were stable for over a week, whereas those with KI gradually decomposed. cmu.edu

Elucidation of Rate-Determining Steps in Synthesis

The elucidation of rate-determining steps in the synthesis of AgSCF3 is intrinsically linked to the chosen synthetic route. One common method involves the reaction of silver(I) fluoride (AgF) with carbon disulfide (CS2). nih.gov Another approach is the reaction of AgF with a trifluoromethylthio ester. While specific kinetic data for these syntheses are scarce, mechanistic studies of reactions using AgSCF3 suggest that the dissociation of an aggregated or complex species is often a critical step.

In many transformations, AgSCF3 is proposed to act as a precursor to a trifluoromethylthio radical (•SCF3). For example, in silver-mediated radical cascade cyclizations, AgSCF3 is used as the radical source. rsc.orgacs.org The rate of these reactions would be dependent on the rate of generation of the •SCF3 radical from the silver salt, a process that can be initiated by oxidants.

Control of AgSCF3 Reactivity Through Synthetic Design

The reactivity of (Trifluoromethylthio)silver(I) can be precisely controlled through strategic synthetic design. This includes manipulating the synthetic conditions to influence its physical state and preparing it in forms suitable for specialized applications, such as heterogeneous catalysis.

Influence of Synthetic Conditions on Aggregation State and Solvation

The physical state of AgSCF3, including its aggregation and solvation, is highly sensitive to the synthetic conditions, particularly the solvent used. This directly impacts its solubility, stability, and reactivity.

A well-documented example is the formation of a stable acetonitrile solvate. When AgSCF3 is prepared from AgF and CS2, a vigorous reflux in acetonitrile is employed. nih.gov The product isolated from this procedure is tris-Silver(I) trifluoromethanethiolate acetonitrile solvate (3AgSCF3•CH3CN), which has been unambiguously characterized by X-ray and elemental analysis. nih.gov This crystalline solid's formation highlights the strong interaction between AgSCF3 and the acetonitrile solvent, leading to a defined, stable, and less reactive aggregate. The use of different solvents during workup, such as ethyl acetate (B1210297) or dichloromethane, is necessary to dissolve the solvate and proceed with subsequent reactions. nih.gov

The choice of solvent also has a dramatic effect on reaction yields during synthesis. In one synthetic method using silver fluoride and a trifluoromethylthio ester, the yields varied significantly with the solvent used, as shown in the table below.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Trifluorotoluene | 20 | 10 | 78.4 |

| Dimethyl sulfoxide | 35 | 24 | 67.8 |

| 1,4-Dioxane | Room Temp. | 18 | 47.7 |

| Toluene | 50 | 10 | 43.4 |

| Diethyl ether | 10 | 24 | 25.3 |

This table presents data on the synthesis of AgSCF3 from silver fluoride and p-trifluoromethylbenzoic acid trifluoromethylthioester or trifluoromethyl dodecanoate (B1226587) thioester, illustrating the profound impact of the reaction solvent on the product yield.

These findings underscore the role of the solvent not just as a medium but as an active participant in stabilizing or destabilizing intermediates and influencing the aggregation state of the final product. The formation of complex anions like [Ag(SCF3)I]⁻ in the presence of iodide salts further illustrates how the coordination environment of the silver center can be manipulated to control reactivity. cmu.edu

Preparation of Supported or Nanostructured AgSCF3 for Heterogeneous Applications

The development of heterogeneous catalysts is of paramount importance for sustainable chemical processes, offering advantages in catalyst separation and recycling. While specific literature on the preparation of supported or nanostructured AgSCF3 is limited, established methodologies for other silver-based and organometallic catalysts provide a clear blueprint for future development.

General Strategies for Heterogenization:

Impregnation on Supports: A common technique involves the incipient wetness impregnation of a soluble catalyst precursor onto a high-surface-area support like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3). researchgate.net For AgSCF3, this would involve dissolving the compound or its solvate in a suitable solvent and adding it to the support material. Subsequent removal of the solvent would leave the AgSCF3 dispersed on the support surface. The interaction between the catalyst and the support can prevent the agglomeration of the active species, potentially enhancing catalytic activity and stability. osti.gov

Nanoparticle Synthesis: AgSCF3 could potentially be prepared in nanoparticulate form. Chemical reduction is a widely used method for synthesizing silver nanoparticles from a silver salt precursor (like AgNO3) using reducing agents (e.g., sodium borohydride) and capping agents (e.g., polyvinylpyrrolidone, citrate) to control size and prevent aggregation. nih.govresearchgate.netmdpi.comjnanoparticle.com Adapting this for AgSCF3 would require a synthesis route that preserves the S-CF3 bond during the reduction of a suitable silver precursor in the presence of a trifluoromethylthiolate source.

Sol-Gel Entrapment: Another approach is to trap the AgSCF3 within a porous silica or alumina matrix during its formation via a sol-gel process. This method can create a robust heterogeneous catalyst with the active species physically encapsulated within the support.

These strategies offer promising avenues for creating recoverable and reusable trifluoromethylthiolating agents based on AgSCF3, which could significantly enhance the practicality and environmental footprint of trifluoromethylthiolation reactions in industrial settings.

Structural Elucidation and Bonding Characteristics: Advanced Perspectives

Solid-State Structural Characterization of (Trifluoromethylthio)silver(I)

In the solid state, the spatial arrangement of silver and trifluoromethylthiolate ions can lead to complex polymeric structures. Characterizing these structures requires sophisticated techniques capable of providing high-resolution data.

High-resolution single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials. While the synthesis of AgSCF₃ is well-established, obtaining single crystals suitable for X-ray diffraction can be challenging, which may explain the limited availability of its crystal structure in public databases.

Should such crystals be grown, this technique would provide invaluable data, including:

Polymorphs: The existence of different crystalline forms (polymorphs) of AgSCF₃ could be identified, each with unique unit cell parameters and space groups.

Coordination Environment: The coordination number and geometry around the silver(I) ion would be determined, revealing how it interacts with the sulfur and potentially fluorine atoms of the trifluoromethylthiolate ligands.

Adducts: The formation of adducts of AgSCF₃ with other molecules or ions, such as the reported formation of Bu₄N[Ag₃I₄] in reaction mixtures containing AgSCF₃ and iodide salts, could be structurally characterized. cmu.edu This would shed light on the nature of the silver species present in solution during synthetic applications.

A hypothetical data table for a potential AgSCF₃ crystal structure is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Z | 4 |

| Ag-S Bond Length (Å) | 2.45 |

| S-C Bond Length (Å) | 1.80 |

| C-F Bond Length (Å) (avg.) | 1.33 |

| Ag-S-C Bond Angle (°) | 105.0 |

This table is illustrative and does not represent published data.

For materials that are not amenable to single crystal X-ray diffraction, such as amorphous or poorly crystalline samples, X-ray absorption spectroscopy provides crucial local structure information.

XANES: The X-ray Absorption Near Edge Structure is sensitive to the oxidation state and coordination geometry of the absorbing atom. For AgSCF₃, XANES at the silver K-edge would confirm the +1 oxidation state of silver and provide insights into its coordination environment (e.g., linear, trigonal, or tetrahedral).

EXAFS: The Extended X-ray Absorption Fine Structure region of the spectrum contains information about the identity, number, and distance of neighboring atoms. Analysis of the EXAFS data would yield average Ag-S bond distances and coordination numbers, providing a picture of the local structure around the silver atoms, even in a disordered material.

Neutron diffraction is a powerful technique that is complementary to X-ray diffraction. Neutrons interact with atomic nuclei, and their scattering cross-section does not depend on the atomic number in a straightforward manner. This makes neutron diffraction particularly useful for:

Locating Light Atoms: Precisely locating the positions of the fluorine and carbon atoms of the trifluoromethyl group in the presence of the much heavier silver atom.

Magnetic Structures: While Ag(I) is a d¹⁰ ion and therefore not magnetic, this technique would be invaluable for studying any potential magnetic ordering in adducts or related compounds containing paramagnetic centers.

Solution-Phase Structural Dynamics and Aggregation

The behavior of (Trifluoromethylthio)silver(I) in solution is of paramount importance for its application in synthesis. Understanding its speciation, aggregation, and the dynamics of these processes is a key area of research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.

¹⁹F NMR: This is a highly sensitive nucleus. In acetonitrile (B52724), AgSCF₃ exhibits a ¹⁹F NMR signal at approximately -23.0 ppm. cmu.edu The chemical shift is sensitive to the solvent and the presence of other species. For instance, the addition of iodide salts causes a significant shift in the ¹⁹F signal, indicating a change in the silver coordination environment and the formation of complex anions. cmu.edu

¹³C NMR: While data for AgSCF₃ itself is scarce, ¹³C NMR would provide information on the electronic environment of the trifluoromethyl carbon. The observation of coupling constants, such as ¹J(¹³C-¹⁹F), would further confirm the structure.

¹⁰⁹Ag NMR: Silver has two NMR-active isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, both with spin I = 1/2. ¹⁰⁹Ag is generally preferred due to its slightly higher sensitivity. However, both nuclei have very low gyromagnetic ratios, making ¹⁰⁹Ag NMR experiments challenging and time-consuming. Despite these difficulties, ¹⁰⁹Ag NMR is a highly sensitive probe of the silver atom's local environment. bohrium.comurfu.ru The chemical shift of ¹⁰⁹Ag covers a wide range and is highly dependent on the nature of the ligands and the coordination number. Studying the ¹⁰⁹Ag NMR of AgSCF₃ in different solvents and in the presence of reactants would provide direct insight into the silver species present in solution, including the formation of aggregates or complex ions.

A hypothetical table of NMR data for AgSCF₃ in a coordinating solvent is provided below.

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹⁹F | -23.0 | - |

| ¹³C | 128 (quartet) | ¹J(C-F) ≈ 310 |

| ¹⁰⁹Ag | 750 | - |

This table is illustrative and based on typical values for related compounds; specific data for AgSCF₃ is not fully available.

The tendency of silver(I) complexes to form aggregates in solution is well-known. DLS and SAXS are powerful techniques to study the size and shape of such aggregates.

Dynamic Light Scattering (DLS): This technique measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity due to Brownian motion. DLS would be instrumental in determining the size of any AgSCF₃ aggregates or nanoparticles that may form in different solvents or under various reaction conditions.

Small-Angle X-ray Scattering (SAXS): SAXS provides information about the size, shape, and distribution of nanoscale particles in solution. For AgSCF₃, SAXS could be used to determine the size and shape of solution aggregates, and potentially to model their internal structure, complementing the information obtained from DLS.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Cluster Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and structure of complex molecules. As a "soft ionization" method, it is particularly well-suited for analyzing large macromolecules, non-covalent complexes, and fragile species that are prone to fragmentation with other ionization techniques. wikipedia.orgyoutube.com The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are formed, which are then guided into the mass analyzer. youtube.com

In the context of (Trifluoromethylthio) silver(I), which has a tendency to form polynuclear aggregates or clusters, ESI-MS is an invaluable tool for cluster identification. The technique can transfer these non-covalent assemblies from solution into the gas phase with minimal disruption. Analysis of the resulting mass spectrum can reveal the presence of various oligomeric species, such as dimers [Ag₂(SCF₃)₂]⁺, trimers [Ag₃(SCF₃)₃]⁺, and larger clusters. By examining the mass-to-charge ratios (m/z) of the detected ions, researchers can deduce the stoichiometry and degree of aggregation of the compound in a given solvent system. This is crucial for understanding its solution-phase behavior and the initial stages of aggregation that may precede the formation of bulk material. The ability of ESI to produce multiply-charged ions also extends the effective mass range of the spectrometer, allowing for the characterization of very large cluster assemblies. wikipedia.orgyoutube.com

Spectroscopic Probes for Electronic Structure and Vibrational Modes

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Core and Valence Electronic Levels

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide detailed information about the electronic structure of a material. youtube.com Both operate on the principle of the photoelectric effect, where irradiating a material with photons causes the emission of electrons. ntu.edu.tw The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated, providing a fingerprint of the elements present and their chemical states. youtube.comntu.edu.tw

XPS utilizes soft X-rays (200-2000 eV) to probe core-level electrons. ntu.edu.tw For (Trifluoromethylthio) silver(I), XPS would be employed to:

Confirm Elemental Composition: Detect the characteristic core-level peaks for Ag, S, C, and F.

Determine Oxidation States: The binding energy of core electrons is sensitive to the chemical environment. The Ag 3d peaks (3d₅/₂ and 3d₃/₂) for Ag(I) are expected at specific binding energies, typically around 367.5 eV and 373.5 eV, respectively, distinguishing it from metallic Ag(0). researchgate.net Shifts in the S 2p, C 1s, and F 1s peaks would provide insight into the bonding environment within the trifluoromethylthiolate ligand.

UPS uses lower-energy ultraviolet photons (10-45 eV) to examine the valence electronic levels. ntu.edu.twwikipedia.org It offers higher surface sensitivity (2-3 nm depth) compared to XPS. thermofisher.com For AgSCF₃, UPS spectra would reveal the structure of the valence band, which is formed from the hybridization of silver's 4d orbitals with the molecular orbitals of the SCF₃⁻ ligand. By comparing experimental UPS data with theoretical calculations, one can assign spectral features to specific molecular orbitals, elucidating the nature of the Ag-S bond and the electronic interactions that govern the compound's properties. wikipedia.orgresearchgate.net

Raman and Infrared Spectroscopy for Vibrational Fingerprinting and Bond Strength Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" that can be used for identification and structural analysis.

Infrared (IR) Spectroscopy has been used to identify the characteristic frequencies of the trifluoromethylthio group (CF₃S-). rsc.orgresearchgate.net The analysis of AgSCF₃ would focus on several key vibrational modes. The strong absorptions corresponding to the C-F stretching vibrations are typically the most prominent features in the IR spectrum of trifluoromethyl compounds. researchgate.net The positions of the Ag-S and C-S stretching vibrations provide direct information about their respective bond strengths. For example, coordination to the silver atom is expected to influence the electron distribution within the ligand, causing shifts in the C-S and C-F vibrational frequencies compared to the free trifluoromethylthiolate anion.

A summary of key IR absorption bands for related compounds is presented below:

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| C-F | Stretching | ~1092 | cmu.edu |

| C-S | Stretching | ~755 | cmu.edu |

Raman Spectroscopy complements IR by detecting vibrational modes that result in a change in polarizability. The Ag-S stretching vibration, involving a heavy atom, is often more readily observed in Raman spectra. The strength of the Ag-S bond can be correlated with the frequency of this vibration; a higher frequency generally indicates a stronger bond. By analyzing both IR and Raman spectra, a more complete picture of the vibrational framework of (Trifluoromethylthio) silver(I) can be assembled, offering insights into its structural integrity and the nature of the metal-ligand bond.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates or Paramagnetic Adducts

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions with incomplete electron shells. youtube.comfrontiersin.org The technique measures the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. youtube.com

(Trifluoromethylthio) silver(I) features silver in a +1 oxidation state, which corresponds to a d¹⁰ electron configuration. Since all electrons are paired, Ag(I) is a diamagnetic species. Consequently, pure (Trifluoromethylthio) silver(I) is EPR silent and would not be expected to produce a signal. youtube.comresearchgate.net

The utility of EPR spectroscopy in the study of this compound would be limited to situations where paramagnetic species are generated. This could occur under specific reaction conditions, such as:

Redox Reactions: If Ag(I) is oxidized to the paramagnetic Ag(II) (a d⁹ species) or reduced to form radical intermediates.

Formation of Paramagnetic Adducts: If AgSCF₃ reacts with or forms a complex with a radical molecule.

In such cases, EPR would be a highly sensitive tool for detecting and characterizing these transient or stable paramagnetic species, providing information about their electronic structure and environment. frontiersin.org

Theoretical and Computational Analysis of Structure and Bonding

Quantum Chemical Calculations (DFT, Ab Initio) on Ag-S and Ag-C Bond Character

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable tools for gaining a deep, molecular-level understanding of chemical structures and bonding where experimental data may be difficult to obtain. osti.govscispace.com These computational approaches solve approximations of the Schrödinger equation to predict molecular geometries, electronic structures, and other properties. anu.edu.au

For (Trifluoromethylthio) silver(I), these methods can be applied to:

Analyze Bond Character: The nature of the Ag-S and S-C bonds is of primary interest. Computational analysis can quantify the degree of covalent versus ionic character in the silver-sulfur bond. Techniques like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to calculate partial atomic charges and bond orders. nih.gov This would elucidate the electron density distribution and the extent of charge transfer from the sulfur to the silver atom. rsc.org

Model Spectroscopic Properties: Calculated vibrational frequencies can be compared with experimental IR and Raman data to validate the computed structure and aid in the assignment of spectral bands. researchgate.net Similarly, calculated core and valence orbital energies can be correlated with XPS and UPS spectra. caltech.edu

DFT methods are often chosen for their balance of computational cost and accuracy, particularly for systems containing transition metals. rsc.org Ab initio methods, while more computationally demanding, can provide highly accurate benchmark results. researchgate.net Through these theoretical investigations, a detailed model of the electronic interactions within (Trifluoromethylthio) silver(I) can be constructed, complementing and explaining experimental observations.

Topological Analysis of Electron Density (e.g., AIM, NCI)

A thorough search for studies employing Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, and Non-Covalent Interaction (NCI) analysis on (Trifluoromethylthio)silver(I) did not yield any specific results. Such analyses are crucial for quantitatively and qualitatively describing the nature of chemical bonds and non-covalent interactions within a molecule.

Typically, an AIM analysis would provide a quantitative description of the electron density distribution. Key parameters derived from the electron density at bond critical points (BCPs), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).

Table 1: Hypothetical AIM Parameters for Ag-S and S-C Bonds in (Trifluoromethylthio)silver(I)

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Classification |

| Ag–S | Data not available | Data not available | Data not available | Analysis not performed |

| S–C | Data not available | Data not available | Data not available | Analysis not performed |

This table is for illustrative purposes only. The values are absent as no published data exists.

Similarly, NCI analysis is a powerful tool for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are critical for understanding the aggregation and solid-state structure of molecules like (Trifluoromethylthio)silver(I). The analysis generates plots that distinguish between attractive and repulsive interactions based on the sign of the second eigenvalue of the Hessian of the electron density. Without experimental or computational studies, no such plots or detailed analyses for (Trifluoromethylthio)silver(I) can be presented.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

No published molecular dynamics (MD) simulation studies for (Trifluoromethylthio)silver(I) were found. MD simulations are instrumental in exploring the conformational space of a molecule and understanding its dynamic behavior and intermolecular interactions in the condensed phase.

Such simulations could provide valuable insights into:

Conformational Landscapes: Mapping the potential energy surface to identify low-energy conformers and the energy barriers between them.

Intermolecular Interactions: Quantifying the strength and nature of interactions between molecules, such as Ag···S, Ag···F, and F···F contacts, which govern the packing in the solid state.

Table 2: Illustrative Intermolecular Interaction Energies for (Trifluoromethylthio)silver(I) Dimers from MD

| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |

| Ag···S | Data not available | Data not available |

| Ag···F | Data not available | Data not available |

| F···F | Data not available | Data not available |

This table is for illustrative purposes only. The values are absent as no published data exists.

The absence of these advanced computational studies highlights a gap in the current understanding of the detailed electronic structure and dynamic behavior of (Trifluoromethylthio)silver(I). Future computational research focusing on this compound would be invaluable for a more complete characterization of its chemical and physical properties.

Reactivity Profiles and Mechanistic Pathways of Trifluoromethylthio Silver I

Trifluoromethylthiolation Reactions Mediated by AgSCF₃

(Trifluoromethylthio)silver(I) is a versatile source of the SCF₃ moiety, capable of participating in a variety of transformations, including additions to unsaturated systems and substitutions at electrophilic centers. Its utility is demonstrated in both radical and ionic pathways, often mediated by transition metals or activated by specific reagents.

In the presence of an oxidant, AgSCF₃ can generate an electrophilic trifluoromethylthiolating species, often postulated to be the CF₃S radical or a related equivalent. This electrophilic intermediate readily adds across carbon-carbon double and triple bonds, providing a direct method for the synthesis of trifluoromethylthiolated alkanes and alkenes.

The precise nature of the reactive intermediates in electrophilic trifluoromethylthiolation reactions with AgSCF₃ is an area of active investigation. In many cases, a radical mechanism is proposed, particularly when oxidants like potassium persulfate (K₂S₂O₈) are employed. researchgate.netcas.cn Mechanistic studies suggest that the reaction may proceed through the formation of a CF₃S radical. cas.cnrsc.org For instance, in the silver-mediated trifluoromethylthiolation of unactivated C(sp³)-H bonds, it is hypothesized that K₂S₂O₈ oxidizes AgSCF₃, potentially forming a Ag(II)SCF₃ species, the CF₃S radical, or bis(trifluoromethyl)disulfide (CF₃SSCF₃). cas.cn These species can then react with alkyl radicals generated from the substrate. cas.cn

In some transition-metal-catalyzed reactions, the mechanism involves the formation of organometallic intermediates. For example, in a gold(I/III)-catalyzed trifluoromethylthiolation of organohalides, the active catalyst is generated, which then undergoes oxidative addition with the organohalide to form a Au(III) intermediate. nih.gov This is followed by transmetalation with AgSCF₃ and subsequent reductive elimination to yield the trifluoromethylthiolated product. nih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to rationalize the stereochemical outcomes of some trifluoromethylthiolation reactions. For example, in the base-promoted trifluoromethylthiolation of α-bromoamides, calculations support a pathway involving the formation of an aziridinone (B14675917) intermediate followed by nucleophilic attack of the trifluoromethylthiolate anion. researchgate.net

The stereochemical outcome of electrophilic trifluoromethylthiolation reactions is highly dependent on the substrate and reaction conditions. In the context of additions to unsaturated systems, both syn- and anti-addition products can be formed, and the diastereoselectivity is often influenced by steric and electronic factors of the substrate.

Significant progress has been made in developing enantioselective trifluoromethylthiolation reactions. For instance, an enantioselective α-trifluoromethylthiolation of carbonyl compounds has been achieved using AgSCF₃ in combination with trichloroisocyanuric acid (TCCA) and a cinchona alkaloid-derived squaramide catalyst. acs.orgresearchgate.net This method allows for the asymmetric formation of C-SCF₃ bonds in a variety of β-keto esters, β-keto amides, and pyrazolones with good yields and enantioselectivities. acs.org

In another example, a copper-catalyzed enantioselective nucleophilic trifluoromethylthiolation of secondary propargyl sulfonates has been developed. chinesechemsoc.org This reaction proceeds with high efficiency and enantioselectivity, and the steric effect of the propargyl sulfonates and the flexibility of the chiral ligand's side chain were identified as key factors for enantioselectivity. chinesechemsoc.org The stereochemistry of trifluoromethylthiolation of α-bromoamides using AgSCF₃ has also been examined, with the stereoselectivity of the nucleophilic attack on a proposed aziridinone intermediate being dependent on the steric bulk of the substituents. researchgate.net

Table 1: Examples of Enantioselective Trifluoromethylthiolation Reactions with AgSCF₃

| Substrate Type | Catalyst/Reagent System | Product Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| β-Keto Esters | AgSCF₃/TCCA/Cinchona Alkaloid Squaramide | α-Trifluoromethylthiolated β-Keto Esters | Up to 92% |

| β-Keto Amides | AgSCF₃/TCCA/Cinchona Alkaloid Squaramide | α-Trifluoromethylthiolated β-Keto Amides | Good |

| 4-Substituted Pyrazolones | AgSCF₃/TCCA/Cinchona Alkaloid Squaramide | α-Trifluoromethylthiolated Pyrazolones | Good |

| Secondary Propargyl Sulfonates | AgSCF₃/Cu(CH₃CN)₄PF₆/PyBox Ligand | Chiral Trifluoromethylthiolated Allenes | Up to 86:14 er |

(Trifluoromethylthio)silver(I) can also serve as a source of the nucleophilic trifluoromethylthiolate anion (⁻SCF₃). This reactivity is particularly useful for the substitution of leaving groups in various electrophilic substrates.

The nucleophilicity of the trifluoromethylthiolate anion derived from AgSCF₃ can be significantly influenced by the solvent and the presence of coordinating ligands. In polar aprotic solvents, the solubility and dissociation of AgSCF₃ can be enhanced, leading to a more reactive "naked" trifluoromethylthiolate anion. The addition of certain salts, such as potassium iodide or tetra-n-butylammonium iodide, can facilitate the formation of a more nucleophilic source of trifluoromethylthiolate. nih.gov

In transition metal-catalyzed reactions, ligands play a crucial role in the reaction mechanism. For instance, in a nickel-catalyzed trifluoromethylthiolation of aryl chlorides, the reaction mechanism is proposed to proceed via an inner-sphere electron transfer from AgSCF₃ to a Ni(II) complex. rsc.orgbohrium.com The nature of the ligand on the nickel center can influence the rate and efficiency of this process. rsc.orgbohrium.com Similarly, in a gold-catalyzed reaction, a phosphine (B1218219) ligand (MeDalPhos) is essential for the catalytic cycle, which involves the formation of a gold-trifluoromethylthiolate intermediate. nih.gov

Several strategies have been developed to activate AgSCF₃ for nucleophilic trifluoromethylthiolation. One common approach is the use of additives that can sequester the silver cation, thereby releasing a more reactive trifluoromethylthiolate anion. As mentioned, iodide salts can be effective in this regard. nih.gov

Transition metal catalysis is another powerful activation strategy. Copper salts, for example, can undergo transmetalation with AgSCF₃ to generate a copper(I) trifluoromethylthiolate species (CuSCF₃), which is often more reactive in cross-coupling reactions with organohalides. oup.com In a similar vein, gold catalysts can be activated by AgSCF₃, which also serves as the trifluoromethylthiolating agent in the subsequent catalytic cycle. nih.gov The presence of a silver salt co-catalyst, such as AgSbF₆, can further enhance the reactivity in some gold-catalyzed systems by promoting halide abstraction. nih.gov

For the nucleophilic trifluoromethylthiolation of alkyl halides, the addition of tetra-n-butylammonium iodide (nBu₄NI) has been shown to significantly enhance the reaction rates. researchgate.net This is likely due to an in situ Finkelstein reaction, where the iodide displaces the bromide or chloride, generating a more reactive alkyl iodide intermediate.

Table 2: Activation Strategies for Nucleophilic Trifluoromethylthiolation with AgSCF₃

| Activation Strategy | Additive/Catalyst | Substrate Type | Proposed Mechanism |

|---|---|---|---|

| Anion Exchange | Potassium Iodide (KI) or Tetra-n-butylammonium iodide (nBu₄NI) | Aryl Halides, Alkyl Halides | Formation of a more soluble and nucleophilic trifluoromethylthiolate species. nih.govresearchgate.net |

| Transmetalation | Copper(I) salts | Alkenyl Iodides | In situ generation of the more reactive CuSCF₃. oup.com |

| Catalyst Activation and Transmetalation | Gold(I) complexes with phosphine ligands | Aryl Halides | AgSCF₃ activates the gold precatalyst and participates in transmetalation in the catalytic cycle. nih.gov |

| Co-catalysis | Silver Hexafluoroantimonate (AgSbF₆) | Aryl Halides (with Au catalyst) | Promotes halide abstraction from the gold intermediate, enhancing reactivity. nih.gov |

| Inner-sphere Electron Transfer | Nickel(II) complexes | Aryl Chlorides | AgSCF₃ acts as both the trifluoromethylthiolating agent and an electron transfer agent. rsc.orgbohrium.com |

Radical Trifluoromethylthiolation Pathways

(Trifluoromethylthio)silver(I) (AgSCF3) serves as a proficient source of the trifluoromethylthio radical (•SCF3), enabling a variety of radical-mediated transformations. The generation of this key radical intermediate can be achieved through several methods, including oxidation, which initiates cascades of reactions valuable in synthetic organic chemistry. These pathways are fundamental to constructing complex molecules containing the important SCF3 moiety. Reactions involving AgSCF3 as a radical precursor often proceed under mild conditions and demonstrate broad functional group tolerance rsc.orgrsc.org. Silver-mediated radical cascades, for instance, have been developed for the trifluoromethylthiolation and cyclization of unactivated alkenes and benzimidazole derivatives rsc.orgnih.gov.

Initiation and Propagation Steps in Radical Mechanisms

Radical reactions are characterized by three distinct stages: initiation, propagation, and termination chemistrysteps.comyoutube.com. The initiation step is where the reactive radical species are first generated from a stable precursor masterorganicchemistry.com. In the context of AgSCF3, the initiation of radical trifluoromethylthiolation often involves the oxidation of the silver(I) center.

Initiation: The process can be triggered electrochemically or with a chemical oxidant. Anodic oxidation of AgSCF3 can directly generate the •SCF3 radical acs.org. Alternatively, chemical oxidants like Selectfluor can oxidize AgSCF3 to form a transient Ag(II)SCF3 intermediate, which can then release the •SCF3 radical rsc.org. The formation of the trifluoromethylthio radical marks the beginning of the radical chain reaction.

Electrochemical Initiation: AgSCF3 → Ag+ + •SCF3 + e- acs.org

Chemical Oxidation: Ag(I)SCF3 + Oxidant → [Ag(II)SCF3]+ + [Oxidant]•- → Ag(II) + •SCF3 rsc.org

Propagation: Once formed, the highly reactive •SCF3 radical enters the propagation phase, where it reacts with a neutral molecule to produce a new radical, which continues the chain chemistrysteps.commasterorganicchemistry.com. A common propagation sequence involves the addition of the •SCF3 radical to an unsaturated bond, such as an alkene or alkyne.

Addition: The •SCF3 radical adds to the olefinic moiety of a substrate, such as an N-arylacrylamide, to form a new carbon-centered radical intermediate acs.org.

Cyclization/Rearrangement: This new radical can then undergo further reactions, such as intramolecular cyclization or rearrangement, to generate another radical intermediate rsc.orgrsc.orgacs.org.

Continuation of the Chain: This subsequent radical can then react with another molecule to continue the chain process until termination occurs.

For example, in the trifluoromethylthiolation/cyclization of N-arylacrylamides, the •SCF3 radical adds to the acrylamide to form a carbon-centered radical, which then cyclizes to form the final product and regenerate a radical species that continues the chain acs.org.

Spin Trapping and EPR Studies for Radical Intermediates

The direct detection of short-lived radical intermediates is crucial for confirming proposed radical mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for studying species with unpaired electrons, such as radicals nih.gov. However, due to their high reactivity and low concentrations, many radical intermediates cannot be observed directly.

Spin Trapping: To overcome this challenge, a technique known as spin trapping is employed. This method involves using a "spin trap," a molecule that reacts with the transient radical to form a more stable, persistent radical product called a "spin adduct" csic.es. This spin adduct can then be readily detected and characterized by EPR spectroscopy nih.gov. The hyperfine splitting pattern of the resulting EPR spectrum provides information about the structure of the original trapped radical qub.ac.uk. While direct EPR studies specifically on AgSCF3-mediated reactions are not extensively detailed in the literature, the mechanistic proposals are strongly supported by analogy to other systems where the •SCF3 radical has been unambiguously identified using these techniques researchgate.netdntb.gov.ua.

The table below outlines the key radical intermediates proposed in AgSCF3-mediated reactions and the analytical methods used for their detection.

| Proposed Radical Intermediate | Role in Mechanism | Detection Method | Representative Reaction Type |

| Trifluoromethylthio Radical (•SCF3) | Initiating and propagating species | Spin Trapping/EPR Spectroscopy researchgate.netdntb.gov.ua | Radical addition to alkenes/alkynes acs.orgacs.org |

| Carbon-Centered Radical | Intermediate after addition of •SCF3 | Spin Trapping/EPR Spectroscopy | Trifluoromethylthiolation/cyclization rsc.orgacs.org |

| Alkyl Radical | Intermediate from decarboxylation | Inferred from product analysis | Oxidative decarboxylative trifluoromethylthiolation rsc.org |

Reductive and Oxidative Reactivity of AgSCF3

The reactivity of (Trifluoromethylthio)silver(I) is significantly influenced by the redox properties of its silver(I) center. The Ag(I) ion can participate in both single-electron transfer processes and formal oxidative addition/reductive elimination pathways, which are central to its role in various catalytic and stoichiometric reactions.

Single-Electron Transfer Processes Involving Silver(I)

Single-electron transfer (SET) is a fundamental step in many chemical reactions, involving the transfer of a single electron from one species to another researcher.life. The silver(I) center in AgSCF3 is capable of undergoing SET. It can be oxidized to a silver(II) species, a process that is often implicated in the initiation of radical reactions nih.gov.

A clear example of this is seen in silver-mediated oxidative decarboxylative trifluoromethylthiolation reactions rsc.org. In a proposed mechanism, AgSCF3 is first oxidized by an external oxidant. This step involves a single-electron transfer from the Ag(I) center, generating a highly reactive Ag(II) intermediate. This Ag(II) species then facilitates the decarboxylation of an alkyl carboxylic acid to produce an alkyl radical, which subsequently combines with the trifluoromethylthio group rsc.org. The ability of silver to facilitate electron transfer is also observed in other contexts, such as photoinduced electron transfer processes on silver nanoparticles nih.gov.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are two elementary steps in organometallic chemistry, typically involving a change in both the oxidation state and coordination number of the metal center wikipedia.orglibretexts.org. While more commonly associated with transition metals like palladium and platinum, silver complexes can participate in analogous reaction pathways.

Oxidative Addition: A process where a molecule adds to a metal center, increasing the metal's oxidation state and coordination number wikipedia.org.

Reductive Elimination: The reverse process, where two ligands on a metal center couple and are eliminated, decreasing the metal's oxidation state and coordination number. It is often the product-forming step in catalytic cycles libretexts.org.

AgSCF3 plays a crucial role in catalytic cycles that feature these pathways, primarily by serving as a source of the SCF3 group that is transferred to another metal catalyst. In a gold(I)/gold(III)-catalyzed trifluoromethylthiolation of organohalides, the cycle involves the oxidative addition of the organohalide to the active gold(I) catalyst to form a gold(III) intermediate. This intermediate then undergoes transmetalation with AgSCF3 to form a gold(III)-SCF3 species. The final product is then formed through reductive elimination from this species, regenerating the active gold(I) catalyst nih.gov. Similarly, palladium-catalyzed trifluoromethylthiolation reactions are proposed to proceed through Pd(II)/Pd(IV) cycles, where reductive elimination from the Pd(IV) intermediate is the key C-S bond-forming step pkusz.edu.cn.

AgSCF3 in Ligand Exchange and Transmetalation Processes

The utility of AgSCF3 as a trifluoromethylthiolating agent in organometallic catalysis is largely dependent on its ability to transfer the SCF3 group to other metal centers. This transfer occurs through ligand exchange and transmetalation processes.

Ligand Exchange: A ligand exchange reaction involves the substitution of one or more ligands in a coordination complex with other ligands libretexts.orglibretexts.org. In a palladium-catalyzed ortho-selective trifluoromethylthiolation of arenes, AgSCF3 participates in a key ligand exchange pathway. Here, a ligand on the palladium(II) center (e.g., acetate) is exchanged for the SCF3 group from AgSCF3. This exchange is crucial for incorporating the desired functional group into the catalytic cycle before the final bond-forming step pkusz.edu.cn.

Transmetalation: Transmetalation is a specific type of organometallic reaction where an organic group is transferred from one metal to another. AgSCF3 is an effective transmetalating agent for delivering the SCF3 nucleophile to various transition metal catalysts. This step is often critical for the success of cross-coupling reactions scispace.com.

Several catalytic systems rely on the transmetalation of the SCF3 group from AgSCF3:

To Gold: In gold-catalyzed cross-coupling reactions, an Au(III) intermediate undergoes transmetalation with AgSCF3 to incorporate the trifluoromethylthio group prior to reductive elimination nih.gov.

To Palladium: The success of certain Pd-catalyzed trifluoromethylation processes can be determined by the efficiency of the transmetalation step, where "AgCF3" species act as effective shuttles to Pd(II) centers scispace.com. A similar reactivity is central to trifluoromethylthiolation reactions using AgSCF3 pkusz.edu.cn.

To Cobalt: Cobalt complexes can be synthesized through a transmetalation reaction with AgSCF3, demonstrating its utility in accessing high-valent cobalt species for C-S bond formation researchgate.net.

The table below summarizes examples of transmetalation reactions involving AgSCF3.

| Catalytic Metal (M) | Reaction Type | Proposed Intermediate | Reference |

| Palladium (Pd) | C-H Trifluoromethylthiolation | [Ar-Pd(II)-SCF3] | pkusz.edu.cn |

| Gold (Au) | Cross-coupling of Organohalides | [Ar-Au(III)-SCF3] | nih.gov |

| Cobalt (Co) | C-H Functionalization | [Cp*Co(III)(phpy)SCF3] | researchgate.net |

Exchange with Other Thiolate Ligands

While direct exchange of the trifluoromethylthiolate group with other organic thiolate ligands is not extensively documented, a mechanistically related and synthetically crucial exchange occurs with halide ions. The reaction of AgSCF₃ with inorganic iodides, such as potassium iodide (KI) or tetra-n-butylammonium iodide, in acetonitrile (B52724) leads to the formation of a highly nucleophilic source of the trifluoromethanethiolate anion ("SCF₃⁻") nih.gov. This process can be viewed as a ligand exchange reaction where the iodide ion displaces the trifluoromethylthiolate from the silver center, which then becomes available for nucleophilic attack on suitable substrates.

This exchange is particularly effective for converting activated aromatic halides into the corresponding trifluoromethyl aryl sulfides under mild conditions nih.gov. In these transformations, the silver(I) cation is sequestered by the iodide ions, precipitating from the reaction mixture as complex salts like Bu₄N[Ag₃I₄], which drives the equilibrium toward the formation of the reactive trifluoromethanethiolate species nih.gov. With aromatic compounds that are less activated, the free trifluoromethanethiolate anion may undergo decomposition nih.gov.

Transmetalation to Other Metal Centers (e.g., Cu, Pd, Au)

The transfer of the trifluoromethylthio group from silver to other transition metal catalysts is a cornerstone of the synthetic utility of AgSCF₃. This transmetalation step is integral to numerous catalytic cross-coupling reactions.

Copper (Cu): (Trifluoromethylthio)silver(I) is frequently used in conjunction with copper(I) salts to generate active CuSCF₃ species in situ. Mechanistic investigations suggest that a salt metathesis reaction occurs between CuI and AgSCF₃, forming CuSCF₃, which then participates in the catalytic cycle osaka-u.ac.jp. This approach is advantageous as it circumvents the need for the direct use of the often unstable CuSCF₃ reagent. This in situ generation has been successfully applied to the trifluoromethylthiolation of alkenyl halides, where the reaction is proposed to proceed through the oxidative addition of the halide to the CuSCF₃ species, followed by reductive elimination osaka-u.ac.jp.

Palladium (Pd): In palladium-catalyzed reactions, such as the direct trifluoromethylthiolation of C-H bonds, AgSCF₃ is often used as the source of the SCF₃ group. While detailed mechanistic studies focusing solely on the Ag-to-Pd transmetalation step are limited, it is widely postulated as a key step within the catalytic cycle. The silver salt likely facilitates the transfer of the SCF₃ ligand to a palladium(II) intermediate, which is generated after the initial C-H activation step.

Gold (Au): The transmetalation from AgSCF₃ to gold has been clearly demonstrated in the context of gold(I)/gold(III) redox catalysis. In the cross-coupling of organohalides, the (MeDalphos)AuCl pre-catalyst is activated by AgSCF₃ to generate the active [(MeDalphos)AuSCF₃] intermediate nih.gov. This transmetalation was verified by ³¹P and ¹⁹F NMR spectroscopy. The resulting gold(I)-thiolate complex then undergoes oxidative addition with the organohalide, leading to a gold(III) intermediate which, after reductive elimination, yields the final trifluoromethylthiolated product nih.gov.

Solvent Effects and Reaction Kinetics in AgSCF₃ Transformations

Influence of Solvent Polarity and Coordination Ability

The choice of solvent is critical and its effect is highly dependent on the specific reaction mechanism. There is no universally optimal solvent for AgSCF₃ reactions; rather, the selection must be tailored to the transformation being performed.

In Gold-Catalyzed Cross-Coupling: For the gold-catalyzed trifluoromethylthiolation of aryl iodides, non-polar solvents such as dichloroethane (DCE) were found to be optimal. Conversely, the reaction did not proceed in polar, coordinating solvents like acetonitrile or dimethylformamide (DMF) nih.gov. This suggests that coordinating solvents may bind to the gold center, inhibiting the crucial oxidative addition or transmetalation steps.

In Nickel-Catalyzed Reactions: In contrast, a study on the Ni-catalyzed trifluoromethylthiolation of aryl chlorides using AgSCF₃ observed an increased rate of product formation with increased solvent polarity rsc.org. This indicates that for this particular catalytic system, a polar environment helps to stabilize charged intermediates or transition states involved in the rate-determining step, which is proposed to involve an inner-sphere electron transfer rsc.org.

In Nucleophilic Thiolation: For reactions involving the generation of a nucleophilic "SCF₃⁻" source via iodide exchange, polar aprotic solvents like acetonitrile are commonly used nih.gov. These solvents are effective at dissolving the ionic reagents while minimally solvating the anionic nucleophile, thus enhancing its reactivity.

| Catalyst/System | Reaction Type | Effective Solvent(s) | Ineffective Solvent(s) | Plausible Reason |

|---|---|---|---|---|

| Gold (Au) | Cross-Coupling | Dichloroethane (DCE) | Acetonitrile, DMF | Polar, coordinating solvents may inhibit the catalyst. nih.gov |

| Nickel (Ni) | Cross-Coupling | Polar Solvents (e.g., DMF) | Non-polar Solvents | Polar solvents stabilize charged intermediates in the electron-transfer mechanism. rsc.org |

| Potassium Iodide (KI) | Nucleophilic Substitution | Acetonitrile | - | Polar aprotic solvent enhances the reactivity of the in situ generated nucleophile. nih.gov |

Detailed Kinetic Investigations and Reaction Order Determination

Comprehensive kinetic studies that determine the reaction order with respect to (Trifluoromethylthio)silver(I) are not widely reported in the scientific literature. The complexity of many of these reactions, which often involve heterogeneous mixtures, multiple catalytic species, or radical pathways, makes detailed kinetic analysis challenging.

Some mechanistic studies have provided indirect kinetic insights. For instance, NMR kinetic studies of a nickel-catalyzed trifluoromethylthiolation using AgSCF₃ revealed little correlation between the reaction rate and the electronic nature of substituents on the aryl halide rsc.org. This suggests that the oxidative addition step is not rate-limiting and points towards a more complex mechanism, such as an inner-sphere electron transfer, governing the reaction speed rsc.org. Similarly, kinetic experiments in the reaction of α-bromoamides with AgSCF₃ supported the generation of an aziridinone intermediate, but did not establish a formal rate law researchgate.net. The lack of published reaction order data highlights an area ripe for future investigation to gain a more quantitative understanding of AgSCF₃ reactivity.

Activation Parameters (ΔH‡, ΔS‡) from Variable Temperature Kinetic Studies

There is a notable absence of experimentally determined activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), for reactions involving (Trifluoromethylthio)silver(I) in the available literature. Such data, typically obtained from variable-temperature kinetic studies and analyzed using the Eyring equation, are crucial for elucidating the nature of the transition state of the rate-determining step.

Catalytic Applications and Catalytic Cycles Involving Trifluoromethylthio Silver I

AgSCF₃ as a Precatalyst or Active Catalyst in Organic Synthesis

(Trifluoromethylthio)silver(I) exhibits dual reactivity, functioning either as a precatalyst that activates a primary catalyst or as an active catalyst itself, typically initiating radical processes. Its application is most prominent in trifluoromethylthiolation reactions, where it serves as a reliable source of the SCF₃ group.

The utility of AgSCF₃ as a primary catalyst in C-C bond-forming reactions is often linked to its ability to generate radical intermediates. In these transformations, AgSCF₃ is not just a silver salt but an active participant in the catalytic cycle.

Cycloaddition Reactions:

A notable application of AgSCF₃ is in silver-mediated cascade trifluoromethylthiolation/cyclization reactions. For instance, it has been employed in the reaction of unactivated alkenes to synthesize trifluoromethylthiolated tricyclic imidazole derivatives. rsc.org Preliminary mechanistic studies suggest that these reactions proceed through a radical pathway, highlighting the role of AgSCF₃ in initiating the formation of carbon-centered radicals that subsequently undergo cyclization. rsc.org

Another example involves the silver-catalyzed C-3 arylthiodifluoromethylation and aryloxydifluoromethylation of coumarins. This process involves an oxidative decarboxylation of the corresponding difluoroacetic acids, where the silver catalyst is key to the generation of the difluoromethyl radical species that adds to the coumarin scaffold. rsc.org

Alkylation and Arylation Reactions:

While direct alkylation and arylation reactions catalyzed solely by AgSCF₃ are less common, it plays a crucial role as a co-catalyst or reagent in transition metal-catalyzed cross-coupling reactions. For example, in gold-catalyzed trifluoromethylthiolation of organohalides, AgSCF₃ can act as an activator for the gold precatalyst. nih.gov Although AgSCF₃ alone can activate the gold precatalyst, its rate of activation is significantly slower compared to other silver salts like AgSbF₆. nih.gov

In some instances, AgSCF₃ is used in combination with other reagents to achieve C-C bond formation. However, in many of these reactions, another transition metal, such as palladium, takes the central catalytic role for the C-C bond formation itself, while AgSCF₃ serves as the source of the trifluoromethylthio group.

The following table summarizes representative C-C bond-forming reactions involving AgSCF₃.

| Reaction Type | Substrate Example | Product Type | Role of AgSCF₃ | Reference |

| Trifluoromethylthiolation/Cyclization | Unactivated alkenes with benzimidazole moiety | Trifluoromethylthiolated tricyclic imidazoles | Radical initiator/SCF₃ source | rsc.org |

| Arylthiodifluoromethylation | Coumarins and arylthiodifluoroacetic acids | C-3 arylthiodifluoromethylated coumarins | Catalyst for radical generation | rsc.org |

The primary application of AgSCF₃ in C-heteroatom bond formation is in the introduction of the SCF₃ group, thus forming a C-S bond. It is widely used as a trifluoromethylthiolating reagent in reactions involving various substrates.

C-S Bond Formation (Trifluoromethylthiolation):

AgSCF₃ is a key reagent for the trifluoromethylthiolation of a wide range of organic molecules. In many cases, it is used in conjunction with a transition metal catalyst, such as palladium or gold. For instance, in the Pd-catalyzed synthesis of aryl-SCF₃ compounds, AgSCF₃ is used as the nucleophilic source of the SCF₃ group. nih.gov The efficiency of this process can be enhanced by the addition of quaternary ammonium salts, which are thought to form an anionic "ate" complex with AgSCF₃, increasing its solubility and reactivity. nih.gov

In gold-catalyzed reactions, AgSCF₃ not only provides the SCF₃ moiety but also activates the gold(I) precatalyst, facilitating the formation of the active catalytic species. nih.gov The reaction proceeds via a plausible Au(I)/Au(III) catalytic cycle where AgSCF₃ participates in a transmetalation step. nih.gov

Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids has also been reported, showcasing silver's ability to facilitate C-O bond formation, although this specific example does not use AgSCF₃. harvard.edu This suggests the broader potential of silver salts in C-heteroatom bond-forming reactions.

The table below provides an overview of C-S bond-forming reactions utilizing AgSCF₃.

| Reaction Type | Substrate Example | Catalyst System | Product Type | Role of AgSCF₃ | Reference |

| Trifluoromethylthiolation | Aryl bromides | (COD)Pd(CH₂TMS)₂ / Ph(Et)₃NI | Aryl trifluoromethyl sulfides | SCF₃ source | nih.gov |

| Trifluoromethylthiolation | Organohalides | (MeDalphos)AuCl / AgSbF₆ | Aryl/alkenyl/alkynyl trifluoromethylthioethers | SCF₃ source and precatalyst activator | nih.gov |

| Trifluoromethylthiolation | Activated fluoro-, chloro-, bromo-, and iodoaromatics | KI or Bu₄NI | Aryl trifluoromethyl sulfides | Forms a nucleophilic SCF₃ source | nih.gov |

Mechanistic Elucidation of AgSCF₃ Catalysis

Understanding the mechanism of AgSCF₃-mediated and -catalyzed reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often point towards radical pathways or its involvement in transmetalation steps within catalytic cycles of other metals.

In reactions where AgSCF₃ acts as the primary catalyst, the active species is often considered to be a silver-centered radical initiator or a species capable of single-electron transfer (SET). For instance, in radical cascade reactions, the Ag(I) center is proposed to facilitate the generation of a trifluoromethylthio radical (•SCF₃).

When used as a co-catalyst, for example in gold catalysis, AgSCF₃ helps generate the active gold catalyst. The resting state of the catalyst in such systems can be complex. In some gold(I)-catalyzed reactions, the presence of silver ions can lead to the formation of heteronuclear gold-silver resting states. nih.gov This indicates that silver can be intimately involved in the catalytic cycle, influencing both the speciation of the catalyst and the reaction kinetics. nih.gov

Catalyst deactivation is a significant concern in catalytic processes. Potential deactivation pathways in reactions involving AgSCF₃ can include: